Comparative Basicity: pKa Shift Demonstrates Altered Nucleophilicity vs. 4-(Trifluoromethyl)benzylamine
The presence of an ortho-fluorine atom significantly reduces the basicity of the primary amine compared to its non-fluorinated analog. The predicted pKa of 2-Fluoro-4-(trifluoromethyl)benzylamine is 8.18±0.10 . This contrasts with the reported experimental pKa for 4-(trifluoromethyl)benzylamine, which is approximately 8.9 [1]. This decrease in pKa (Δ ≈ -0.72) reflects the electron-withdrawing inductive effect of the ortho-fluorine, making the target compound a weaker base and less nucleophilic under identical conditions.
| Evidence Dimension | Basicity (pKa) |
|---|---|
| Target Compound Data | 8.18 ± 0.10 (Predicted) |
| Comparator Or Baseline | 4-(Trifluoromethyl)benzylamine: ~8.9 (Experimental) |
| Quantified Difference | Δ ≈ -0.72 pKa units |
| Conditions | Predicted vs. experimental aqueous pKa at 25°C |
Why This Matters
This pKa difference directly influences reaction rates in amide bond formation and other nucleophilic substitutions, requiring different coupling conditions and potentially affecting yields.
- [1] Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC, Butterworths, London. (Value for 4-(trifluoromethyl)benzylamine). View Source
